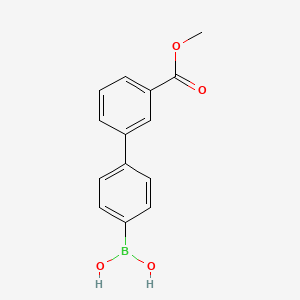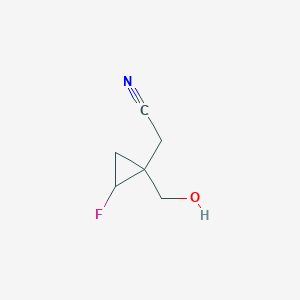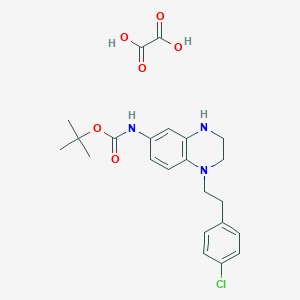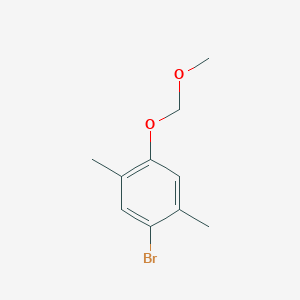
1-Bromo-4-(methoxymethoxy)-2,5-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-(methoxymethoxy)-2,5-dimethylbenzene is an organic compound with the molecular formula C10H13BrO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methyl groups, and a methoxymethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(methoxymethoxy)-2,5-dimethylbenzene typically involves the bromination of 4-(methoxymethoxy)-2,5-dimethylbenzene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent over-bromination. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent like ethyl acetate (EtOAc). The organic layer is dried over anhydrous sodium sulfate (Na2SO4) and concentrated under reduced pressure to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be used to enhance efficiency and safety during the production process.
化学反応の分析
Types of Reactions
1-Bromo-4-(methoxymethoxy)-2,5-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR). These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.
Reduction Reactions: The major product is the hydrogenated benzene derivative.
科学的研究の応用
1-Bromo-4-(methoxymethoxy)-2,5-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving brominated aromatic compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Bromo-4-(methoxymethoxy)-2,5-dimethylbenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methyl groups are oxidized through the formation of intermediate species such as radicals or carbocations. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
類似化合物との比較
1-Bromo-4-(methoxymethoxy)-2,5-dimethylbenzene can be compared with other similar compounds such as:
1-Bromo-4-methoxybenzene: Lacks the additional methoxymethoxy and methyl groups, making it less sterically hindered and more reactive in certain reactions.
1-Bromo-2,5-dimethylbenzene: Lacks the methoxymethoxy group, resulting in different electronic and steric properties.
4-Bromo-2,5-dimethylanisole: Contains a methoxy group instead of a methoxymethoxy group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of substituents, which provide a balance of steric and electronic effects, making it a versatile compound in various chemical reactions and applications.
特性
分子式 |
C10H13BrO2 |
|---|---|
分子量 |
245.11 g/mol |
IUPAC名 |
1-bromo-4-(methoxymethoxy)-2,5-dimethylbenzene |
InChI |
InChI=1S/C10H13BrO2/c1-7-5-10(13-6-12-3)8(2)4-9(7)11/h4-5H,6H2,1-3H3 |
InChIキー |
UHNZZECGAHQCMV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1Br)C)OCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


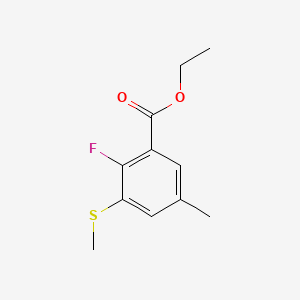
![L-Leucinamide,N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-N-methoxy-N-methyl-](/img/structure/B14032522.png)
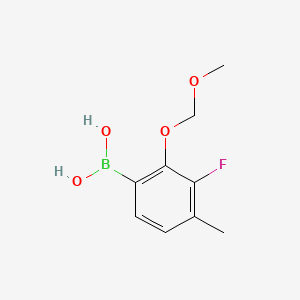
![but-3-enylbenzene;(E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine](/img/structure/B14032528.png)
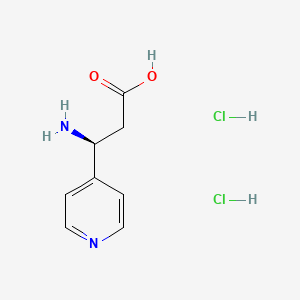
![(S)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride](/img/structure/B14032547.png)
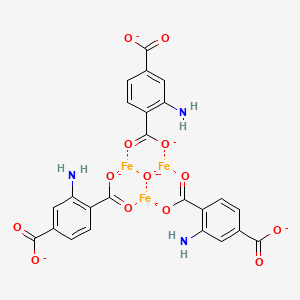

![(S)-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol](/img/structure/B14032572.png)
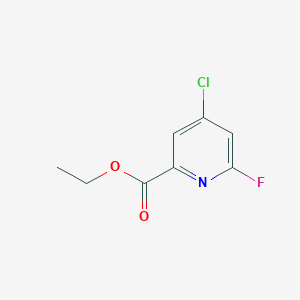
![3-Nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B14032579.png)
